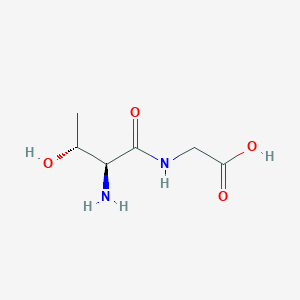

H-Thr-Gly-OH

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Thr-Gly-OH typically involves solid-phase peptide synthesis (SPPS). In SPPS, the C-terminal amino acid (threonine) is anchored to a resin, and the N-terminal amino acid (glycine) is sequentially added. The process involves the use of protecting groups to prevent unwanted reactions. The peptide bond formation is facilitated by coupling reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the synthesis, the peptide is cleaved from the resin and purified .

Industrial Production Methods

Industrial production of dipeptides like this compound often employs enzymatic synthesis due to its efficiency and selectivity. Enzymes such as proteases and peptidases are used to catalyze the formation of peptide bonds under mild conditions, reducing the need for harsh chemicals and high temperatures .

Análisis De Reacciones Químicas

Types of Reactions

H-Thr-Gly-OH can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert oxo derivatives back to the original dipeptide.

Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxo derivatives, while reduction can regenerate the original dipeptide .

Aplicaciones Científicas De Investigación

H-Thr-Gly-OH Applications in Scientific Research

This compound, also known as Threonylglycine, is a dipeptide composed of threonine and glycine and is used in cell biology . Peptide screening can be used for protein interaction, functional analysis, and epitope screening, particularly in agent research and development .

Biochemical Properties

The characteristics of this compound are determined by its constituent amino acids, threonine and glycine. Threonine, a polar and uncharged amino acid, is involved in protein stabilization due to the interaction of its hydroxyl side chain with other polar and charged side chains within a protein.

This compound Similar Compounds

- H-THR-ALA-OH: Shares similar properties and applications as another dipeptide composed of alanine and threonine.

- H-GLY-ALA-OH: Used in similar research applications, this dipeptide is composed of glycine and alanine.

Molecular Recognition of Peptides and Proteins

The binding of Trp-containing peptides to Q8·MV induces the growth of a charge-transfer absorbance and the quenching of indole fluorescence .

Bioactive Peptides

Bioactive peptides generated from food proteins have potential as functional foods and nutraceuticals . Bioactive peptides possess several significant functions, such as antioxidative, anti-inflammatory, anticancer, antimicrobial, immunomodulatory, and antihypertensive effects in the living body .

Polyphenol-containing nanoparticles

Polyphenols, the phenolic hydroxyl group-containing organic molecules, are widely found in natural plants and have shown beneficial effects on human health . Recently, polyphenol-containing nanoparticles have attracted extensive research attention due to their antioxidation property, anticancer activity, and universal adherent affinity, and thus have shown great promise in the preparation, stabilization, and modification of multifunctional nanoassemblies for bioimaging, therapeutic delivery, and other biomedical applications .

Applications

H-THR-ALA-OH has a wide range of scientific research applications:

- Chemistry: Used in peptide synthesis and as a building block for more complex peptides.

- Biology: Employed in studies of protein-protein interactions and functional analysis of proteins.

- Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in vaccine development.

- Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mecanismo De Acción

The mechanism of action of H-Thr-Gly-OH involves its interaction with specific molecular targets and pathways. For instance, this compound can bind to enzymes and modulate their activity, influencing various biochemical processes. The exact pathways depend on the specific biological context and the presence of other interacting molecules .

Comparación Con Compuestos Similares

Similar Compounds

Ala-Gly (Alanylglycine): Another dipeptide with similar structural properties.

Gly-Gly (Glycylglycine): A simpler dipeptide composed of two glycine residues.

Ser-Gly (Seryl-glycine): A dipeptide with serine and glycine.

Uniqueness of H-Thr-Gly-OH

This compound is unique due to the presence of threonine, which has a hydroxyl group that can participate in hydrogen bonding and other interactions. This makes this compound more versatile in its biological functions compared to simpler dipeptides like Gly-Gly .

Actividad Biológica

H-Thr-Gly-OH, a dipeptide composed of threonine (Thr) and glycine (Gly), has garnered attention in biochemical research due to its potential biological activities. This article explores its synthesis, biological properties, and implications in various fields, including pharmacology and nutrition.

Synthesis of this compound

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. The choice of method can influence the purity and yield of the peptide. For instance, SPPS allows for better control over the peptide chain elongation and purification processes, resulting in higher purity levels compared to traditional methods.

Antimicrobial Properties

Research has demonstrated that certain peptide derivatives exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various Gram-positive bacteria and fungi. A study indicated that peptides with structural similarities to this compound displayed moderate activity against pathogens such as Staphylococcus aureus and Candida albicans .

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| This compound | C. albicans | 64 µg/mL |

Antioxidant Activity

Peptides like this compound have been investigated for their antioxidant properties. Antioxidants are crucial for mitigating oxidative stress in biological systems. A study highlighted that peptides derived from natural sources, including those containing threonine and glycine, exhibited significant free radical scavenging activity .

Neuroprotective Effects

Emerging research suggests that dipeptides may exert neuroprotective effects. For example, peptides similar to this compound have been shown to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases . This action is hypothesized to be mediated through modulation of signaling pathways associated with inflammation and cell survival.

Study on Antimicrobial Efficacy

In a comprehensive study examining the antimicrobial efficacy of various peptides, this compound was included among other tested compounds. The results indicated that while it was not the most potent compound, it still demonstrated notable activity against specific strains of bacteria and fungi, suggesting its potential as a lead compound for further development .

Neuroprotective Mechanism Investigation

A recent investigation into the neuroprotective mechanisms of dipeptides found that this compound could reduce apoptosis in neuronal cells under oxidative stress conditions. The study utilized cell culture models treated with hydrogen peroxide to simulate oxidative stress, revealing that this compound significantly improved cell viability compared to untreated controls .

Propiedades

IUPAC Name |

2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4/c1-3(9)5(7)6(12)8-2-4(10)11/h3,5,9H,2,7H2,1H3,(H,8,12)(H,10,11)/t3-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYXEUAFGLTAEM-WUJLRWPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Threonylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

686-44-2 | |

| Record name | Threonylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the Thr-Gly repeat and why is it important?

A: The Thr-Gly repeat refers to a repeating sequence of threonine-glycine amino acids within the period (per) gene of Drosophila melanogaster and other species. This repeat is part of the larger PER protein, a key component of the circadian clock in many organisms. Variations in the repeat length are linked to differences in circadian rhythms and temperature compensation. [, , ]

Q2: What is temperature compensation and how does the Thr-Gly repeat relate to it?

A: Temperature compensation is the ability of circadian clocks to maintain a relatively constant period length despite fluctuations in environmental temperature. The Thr-Gly repeat plays a role in this process, with different repeat lengths exhibiting varying levels of temperature compensation. This suggests the repeat region is involved in the temperature-dependent regulation of the per gene product. [, , , , ]

Q3: What is the evidence for coevolution between the Thr-Gly repeat and its flanking sequences?

A: Sequence comparisons of the per gene across different Drosophila species suggest that the Thr-Gly repeat length coevolved with the amino acid sequences flanking the repeat. Hybrid per transgenes were constructed using sequences from D. melanogaster and D. pseudoobscura. These experiments demonstrated that a mismatch between the repeat region and its flanking sequences disrupted circadian rhythms, particularly temperature compensation. This finding strongly supports coevolution between the Thr-Gly repeat and its flanking region for optimal clock function. []

Q4: Has a specific function for the Thr-Gly repeat been identified?

A: While the exact function of the Thr-Gly repeat is not yet fully understood, research suggests it might influence the stability and/or interactions of the PER protein. This could affect the negative feedback loop that regulates circadian rhythms. [, ]

Q5: What are the implications of the latitudinal cline in Thr-Gly repeat length?

A: The observation of a latitudinal cline in Thr-Gly repeat length in D. melanogaster populations suggests a link between this polymorphism and adaptation to different thermal environments. Flies with longer repeats are more common in colder climates, while those with shorter repeats are more prevalent in warmer regions. This pattern points to a potential role of the Thr-Gly repeat in thermal adaptation. [, , , ]

Q6: How has the Thr-Gly repeat region evolved in the Drosophilidae compared to other Diptera?

A: The Thr-Gly repeat region exhibits a significantly faster evolutionary rate in the Drosophilidae compared to other Diptera. While non-Drosophilidae species show a stable and short repeat sequence, Drosophilids demonstrate substantial variability in length and composition. This suggests that this region might have undergone a specific expansion and diversification in the Drosophilidae lineage. []

Q7: What is the significance of the (Thr-Gly)3 hexapeptide?

A: Conformational studies using circular dichroism and nuclear magnetic resonance indicate that the (Thr-Gly)3 hexapeptide, which forms a stable type II or type III β-turn, represents a "conformational monomer" within the larger Thr-Gly repeat. This suggests that the repeat might adopt a specific structure that influences its function. []

Q8: What are the future directions for research on the Thr-Gly repeat?

A: Future studies should focus on elucidating the precise molecular mechanisms by which the Thr-Gly repeat influences PER protein function and temperature compensation. Additionally, investigating the role of this region in other clock proteins, such as FRQ and WC2 in Neurospora crassa and PER homologues in mammals, could provide valuable insights into the broader evolutionary and functional significance of this repetitive motif. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.